molecular formula C19H18N4O4 B498377 ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE

ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE

Cat. No.: B498377
M. Wt: 366.4g/mol
InChI Key: YGFJHQRMOFMTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the coupling of the pyridine ring and the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: This compound shares a similar benzoate ester structure but differs in the heterocyclic rings attached.

    Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another similar compound with a different arrangement of functional groups and rings.

Uniqueness

ETHYL 4-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is unique due to its specific combination of a pyridine ring, an oxadiazole ring, and a benzoate ester. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4g/mol

IUPAC Name

ethyl 4-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzoate

InChI

InChI=1S/C19H18N4O4/c1-2-26-19(25)13-5-7-15(8-6-13)21-16(24)9-10-17-22-18(23-27-17)14-4-3-11-20-12-14/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)

InChI Key

YGFJHQRMOFMTGU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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